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Compound of Interest

Compound Name: Flavan

Cat. No.: B184786

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles
governing the nomenclature, classification, and stereochemistry of flavans. Designed for
professionals in research, science, and drug development, this document delves into the
intricacies of flavan structures, laying the groundwork for a deeper understanding of their
biological activities and therapeutic potential.

Flavan Nomenclature: A Systematic Approach

The systematic naming of flavans and their derivatives follows the nomenclature established
by the International Union of Pure and Applied Chemistry (IUPAC). The core structure is a
flavan skeleton, which consists of a C6-C3-C6 framework. This framework comprises two
benzene rings (A and B) and a heterocyclic C ring containing an oxygen atom.

The numbering of the flavan skeleton is crucial for unambiguous identification of substituents.
The atoms in the A and C rings are numbered 2, 3, 4, 4a, 5, 6, 7, 8, and 8a, while the atoms in
the B ring are numbered 1' through 6'.
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Based on this fundamental structure, various classes of flavonoids are defined by the oxidation
state and substitution pattern of the C ring. For instance, the presence of a carbonyl group at
the C-4 position defines flavanones and flavones.

Classification Systems of Flavans and Related
Flavonoids

Flavonoids are broadly classified into several subclasses based on the structural variations of
their heterocyclic C ring.[1][2] This classification is essential for understanding the structure-
activity relationships of these compounds.
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Key Structural

Subclass Core Structure Examples
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one Hesperetin
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Hydroxyl group at C3;
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Stereochemistry of Flavans
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The stereochemistry of flavans, particularly flavan-3-ols, is a critical aspect that significantly
influences their biological activity. Flavan-3-ols possess two chiral centers at the C2 and C3
positions of the C ring, leading to the existence of four possible diastereoisomers.[3][4]

The relative configuration of the substituents at C2 and C3 determines whether the isomer is a
cis or trans diastereomer.

e Trans configuration: The phenyl group at C2 and the hydroxyl group at C3 are on opposite
sides of the C ring plane. This configuration is found in catechins.

o Cis configuration: The phenyl group at C2 and the hydroxyl group at C3 are on the same
side of the C ring plane. This configuration is found in epicatechins.

The absolute configuration at each chiral center is designated using the Cahn-Ingold-Prelog
(R/S) system. The four diastereoisomers of catechin are:

(+)-Catechin: (2R, 3S)

(-)-Catechin: (2S, 3R)

(+)-Epicatechin: (2S, 3S)

(-)-Epicatechin: (2R, 3R)

Of these, (+)-catechin and (-)-epicatechin are the most common in nature.[3]
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Experimental Protocols for Flavan Analysis

The analysis of flavans from natural sources involves a series of steps including extraction,
separation, and identification.

Extraction of Flavonoids from Plant Material
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A general protocol for the extraction of flavonoids from dried plant material using ultrasound-
assisted extraction (UAE) is outlined below.

Materials:

e Dried, powdered plant material

» 80% Ethanol

 Ultrasonic bath

« Filtration apparatus (e.g., Whatman No. 1 filter paper) or centrifuge

e Rotary evaporator

Procedure:

» Weigh 10 g of the dried, powdered plant material and place it in a 250 mL beaker.
e Add 100 mL of 80% ethanol to the beaker.

» Place the beaker in an ultrasonic bath.

» Set the sonication frequency to 40 kHz and the temperature to 50°C.
» Extract for 30 minutes.

» After extraction, filter the mixture to separate the extract from the solid residue. Alternatively,
centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

o Concentrate the extract under reduced pressure using a rotary evaporator at 50°C.

e The resulting crude extract can be lyophilized or stored at -20°C for further analysis.
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High-Performance Liquid Chromatography (HPLC)
Analysis

HPLC is a powerful technique for the separation and quantification of flavans. A general
reversed-phase HPLC method is described below.

Instrumentation:

o HPLC system with a UV-Vis or Diode Array Detector (DAD)
e C18 column (e.g., 250 mm x 4.6 mm, 5 pm particle size)
Mobile Phase:

e Solvent A: 0.1% Formic acid in Water

» Solvent B: Acetonitrile

Gradient Elution Program: A typical gradient program involves a gradual increase in the
proportion of the organic solvent (Solvent B) to elute compounds with increasing

hydrophobicity.
Time (min) % Solvent A % Solvent B
0 95 5
25 60 40
30 10 90
35 10 90
40 95 5

Detection: Flavan-3-ols are typically monitored at 280 nm.

Quantification: Quantification is performed by comparing the peak areas of the analytes in the
sample with those of authentic standards of known concentrations.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of flavonoids. Both 1D
(*H and *3C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are employed to determine
the complete structure, including stereochemistry.

Sample Preparation:

¢ Dissolve 5-10 mg of the purified flavonoid in a suitable deuterated solvent (e.g., DMSO-ds,
Methanol-da).

Data Acquisition:

e Acquire 'H and 3C NMR spectra.

o Perform 2D NMR experiments to establish correlations between protons and carbons.
Data Analysis:

¢ Analyze chemical shifts, coupling constants, and correlations from 2D spectra to assign all
proton and carbon signals and elucidate the structure.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from HPLC and NMR
analyses of common flavan-3-ols.

Table 1: HPLC Retention Times of Common Flavan-3-ols
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Compound Retention Time (min)
(+)-Catechin 15.8
(-)-Epicatechin 18.2
(-)-Epigallocatechin 12.5
(-)-Epicatechin gallate 21.4
(-)-Epigallocatechin gallate 17.9

Note: Retention times are approximate and can
vary depending on the specific HPLC
conditions.

Table 2: 1H and 3C NMR Chemical Shifts (8, ppm) for (+)-Catechin in DMSO-de

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Position 13C (ppm) H (ppm)

2 81.5 4.57 (d, J=7.6 Hz)

3 66.7 3.82 (m)

A 084 2.50 (dd, J=16.1, 5.5 Hz), 2.37
(dd, J=16.1, 8.1 Hz)

4a 100.6

5 156.7

6 95.3 5.86 (d, J=2.3 Hz)

7 157.0

8 94.1 5.68 (d, J=2.3 Hz)

8a 156.4

1 130.8

2' 114.9 6.71 (d, J=1.9 Hz)

3 145.1

4 145.1

5' 115.5 6.59 (d, J=8.1 Hz)

6' 118.8 6.47 (dd, J=8.1, 1.9 Hz)

Flavonoid Biosynthesis Pathway

Flavonoids are synthesized in plants via the phenylpropanoid pathway. A key enzyme in this
pathway is Chalcone Synthase (CHS), which catalyzes the condensation of one molecule of 4-
coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the
precursor for most flavonoids.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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